Amino[4-(isopropylsulfanyl)phenyl]acetic acid
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Overview
Description
Amino[4-(isopropylsulfanyl)phenyl]acetic acid: is an organic compound characterized by the presence of an amino group, a phenyl ring substituted with an isopropylsulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino[4-(isopropylsulfanyl)phenyl]acetic acid typically involves the introduction of the isopropylsulfanyl group onto a phenyl ring, followed by the attachment of an amino group and an acetic acid moiety. One common method involves the reaction of 4-(isopropylsulfanyl)benzaldehyde with ammonia or an amine to form the corresponding imine, which is then reduced to the amine. The resulting amine is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Amino[4-(isopropylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
Amino[4-(isopropylsulfanyl)phenyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amino[4-(isopropylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
- Amino[4-(methylsulfanyl)phenyl]acetic acid
- Amino[4-(ethylsulfanyl)phenyl]acetic acid
- Amino[4-(propylsulfanyl)phenyl]acetic acid
Comparison: Amino[4-(isopropylsulfanyl)phenyl]acetic acid is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs with different alkylsulfanyl groups
Properties
IUPAC Name |
2-amino-2-(4-propan-2-ylsulfanylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSUWUZCSCTDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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